Dichlorobis(cyclopentadienyl)tungsten
Description
Dichlorobis(cyclopentadienyl)tungsten (C₁₀H₁₀Cl₂W, CAS 12184-26-8) is a tungsten(IV) organometallic compound featuring two η⁵-cyclopentadienyl (Cp) ligands and two chloride ligands in a pseudotetrahedral geometry . Synthesized via reactions of tungsten hexachloride with cyclopentadienyl reagents, this compound is notable for its thermal stability, with a sublimation enthalpy (ΔsubH) of 120.7 ± 8.6 kJ mol⁻¹ at 298 K . Its molecular structure and redox properties have been extensively studied in coordination chemistry, particularly in the context of tungsten’s ability to adopt multiple oxidation states . Safety data indicate moderate hazards, including skin/eye irritation and respiratory sensitivity (H315, H319, H335) .
Properties
CAS No. |
312739-87-0 |
|---|---|
Molecular Formula |
C10H10Cl2W-2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;dichlorotungsten |
InChI |
InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
DSECQQNIMXMFHP-UHFFFAOYSA-L |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.Cl[W]Cl |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.Cl[W]Cl |
Pictograms |
Corrosive |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
Dichlorobis(cyclopentadienyl)tungsten belongs to the broader class of cyclopentadienyl metal halides. Key structural distinctions from analogous compounds include:
The tungsten derivative’s lower chloride count (2 Cl⁻ vs. 3–4 Cl⁻ in Zr, Ta, Nb analogs) reduces its Lewis acidity, influencing its reactivity in catalytic and precursor applications .
Thermal and Thermodynamic Properties
Sublimation enthalpies and thermal stability vary significantly across cyclopentadienyl metal halides:
The higher ΔsubH of the tungsten dichloride compared to its diiodo analog reflects stronger intermolecular forces, likely due to the smaller ionic radius and higher charge density of Cl⁻ . Ta and Nb tetrachlorides generally exhibit higher volatility, making them more suitable for chemical vapor deposition (CVD) .
Electronic and Spectroscopic Behavior
Electronic absorption spectra of this compound reveal metal-to-ligand charge transfer (MLCT) bands at ~450 nm, distinct from Ta/Nb analogs, which show ligand-centered transitions below 400 nm . Nuclear magnetic resonance (NMR) data for the tungsten compound indicate diamagnetic behavior in solution, contrasting with paramagnetic Ti³⁺ or V⁴⁺ derivatives .
Preparation Methods
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
- The one-pot method using tungsten hexachloride and substituted lithium cyclopentadienide with sodium borohydride is notable for its streamlined process and ability to incorporate various substituents on the cyclopentadienyl ring, enhancing versatility.
- The use of sodium borohydride as a reductant is critical, enabling reduction of tungsten from +6 oxidation state to +4, facilitating coordination with cyclopentadienyl ligands.
- Cooling steps before mixing are essential to control exothermic reactions and prevent decomposition.
- Post-reaction purification using alkane extraction and chloroform treatment improves product purity.
- The multi-step method involving tungsten tetrachloride adducts allows finer control over intermediate species, which may be advantageous for complex ligand systems or functionalization.
- Analogous syntheses in titanium chemistry provide a foundational understanding of ligand substitution and reduction pathways applicable to tungsten complexes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dichlorobis(cyclopentadienyl)tungsten, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The compound is typically synthesized via ligand substitution reactions using tungsten hexachloride (WCl₆) and cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include:
- Strict exclusion of moisture and oxygen (Schlenk line or glovebox techniques).
- Stoichiometric control to prevent over-substitution of chloride ligands.
- Purification via vacuum sublimation or recrystallization from toluene.
- Characterization by elemental analysis, NMR (¹H, ¹³C), and X-ray crystallography to confirm structure .
- Data Table :
| Method | Solvent | Temperature (°C) | Yield (%) | Purity Confirmation Technique |
|---|---|---|---|---|
| WCl₆ + 2 NaCp → Product | THF | -78 to 25 | 65–75 | X-ray diffraction |
| Reductive elimination | Toluene | 110 | 80–85 | NMR, elemental analysis |
Q. How are spectroscopic and crystallographic techniques employed to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR in C₆D₆ resolves Cp ligand proton environments (δ 5.2–5.8 ppm). ¹³C NMR distinguishes metal-bound carbons (δ 90–100 ppm) .
- X-ray Crystallography : Confirms the pseudo-tetrahedral geometry and bond lengths (e.g., W–Cp centroid distances: ~2.0–2.2 Å) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 34.5%, H: 3.2%, Cl: 16.1%) .
Q. What are the documented thermal stability ranges for this compound under inert and ambient conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) under argon shows decomposition onset at ~180°C. Stability in air is limited (<24 hours), with rapid oxidation detected via IR spectroscopy (W=O stretches at 950 cm⁻¹) .
Advanced Research Questions
Q. How can kinetic and mechanistic studies resolve contradictions in reported catalytic activities of this compound?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., olefin metathesis) arise from variations in:
- Substrate purity : Trace oxygen or moisture deactivates the catalyst.
- Solvent effects : Polar solvents stabilize intermediates but may coordinate to tungsten.
- Experimental Design : Use isotopic labeling (e.g., deuterated substrates) and stopped-flow techniques to track intermediate formation .
- Data Table :
| Study | Substrate | Solvent | Turnover Frequency (h⁻¹) | Proposed Rate-Limiting Step |
|---|---|---|---|---|
| A | Ethylene | Toluene | 1200 | Olefin coordination |
| B | Propylene | THF | 450 | Reductive elimination |
Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and bonding in this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP functional and LANL2DZ basis set predicts:
- Metal-ligand bond orders (W–Cl: ~0.8; W–Cp: ~1.2).
- HOMO-LUMO gaps (~3.2 eV), correlating with redox activity.
- Validation via comparison with experimental UV-Vis spectra (λₐᵦₛ = 420 nm) .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Systematic Reanalysis : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, standardized solvent systems).
- Multivariate Analysis : Use principal component analysis (PCA) to identify outliers in datasets (e.g., anomalous NMR shifts due to paramagnetic impurities) .
Q. What experimental strategies optimize ligand substitution reactions to synthesize novel this compound analogs?
- Methodological Answer :
- Ligand Design : Introduce electron-withdrawing substituents (e.g., Cp* vs. Cp) to modulate redox potentials.
- High-Throughput Screening : Test reaction conditions (e.g., solvent polarity, temperature gradients) using automated platforms.
- In Situ Monitoring : Use Raman spectroscopy to track ligand exchange kinetics .
Guidance for Rigorous Research Design
- Reproducibility : Document all experimental parameters (e.g., glovebox O₂/H₂O levels, solvent drying methods) .
- Data Validation : Cross-validate results using multiple techniques (e.g., NMR, X-ray, and computational modeling) .
- Ethical Reporting : Acknowledge limitations (e.g., air sensitivity, small sample sizes) and propose mitigation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
